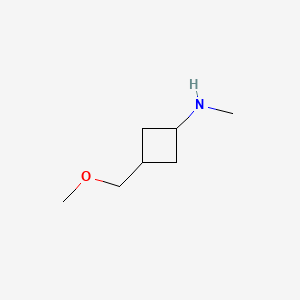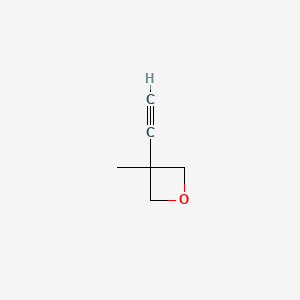
cis-3-(Methoxymethyl)-N-methylcyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-(Methoxymethyl)-N-methylcyclobutanamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutane ring with a methoxymethyl group and an N-methyl group attached, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Methoxymethyl)-N-methylcyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydride reduction of intermediate compounds, followed by chromatographic separation to isolate the desired cis isomer . The reaction conditions often involve specific temperatures and the use of catalysts to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: cis-3-(Methoxymethyl)-N-methylcyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.
Substitution: The methoxymethyl and N-methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
cis-3-(Methoxymethyl)-N-methylcyclobutanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which cis-3-(Methoxymethyl)-N-methylcyclobutanamine exerts its effects involves interactions with molecular targets and pathways within biological systems The compound may bind to specific receptors or enzymes, influencing their activity and leading to various physiological effects
Comparación Con Compuestos Similares
- cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
- cis-3-hexen-1-ol
- cis-3-hexenal
Comparison: Compared to these similar compounds, cis-3-(Methoxymethyl)-N-methylcyclobutanamine stands out due to its unique combination of functional groups and stereochemistry
Propiedades
IUPAC Name |
3-(methoxymethyl)-N-methylcyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-7-3-6(4-7)5-9-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQTULAWNIIETE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572426.png)
![4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B572427.png)
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B572428.png)






![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)
![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B572443.png)

